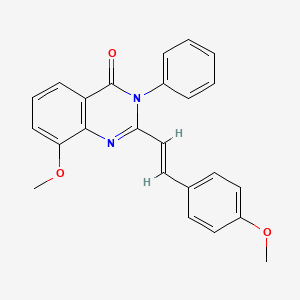![molecular formula C7H4F5N B1166943 Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadie ne-1-yl][(1,2,3,4-eta)-2-meth CAS No. 113667-87-1](/img/new.no-structure.jpg)
Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadie ne-1-yl][(1,2,3,4-eta)-2-meth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene] is a complex organometallic compound It is known for its unique structure, which includes zirconium coordinated to cyclopentadienyl and butadiene ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene] typically involves the reaction of zirconium tetrachloride with cyclopentadienyl and butadiene ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: It can be reduced to lower oxidation state zirconium compounds.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of new organometallic complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene] has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high strength and thermal stability.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a drug delivery agent or in imaging applications.
Wirkmechanismus
The mechanism by which zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene] exerts its effects involves the coordination of zirconium to the cyclopentadienyl and butadiene ligands. This coordination creates a stable complex that can interact with various substrates in catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene]
- Zirconium, [N-(1,1-dimethylethyl)-1,1-dimethyl-1-[(1,2,3,4,5-η)-2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl]silanaminato (2-)-κN]dimethyl
Uniqueness
The uniqueness of zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadiene-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene] lies in its specific ligand coordination and the resulting stability and reactivity of the complex. This makes it particularly useful in catalytic applications where precise control over reaction pathways is required .
Eigenschaften
CAS-Nummer |
113667-87-1 |
|---|---|
Molekularformel |
C7H4F5N |
Molekulargewicht |
0 |
Synonyme |
Zirconium, bis[(1,2,3,4,5-eta)-1-(1,1-dimethylethyl)-2,4-cyclopentadie ne-1-yl][(1,2,3,4-eta)-2-methyl-1,3-butadiene]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



